1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride is a synthetic organic compound classified as an amino alcohol. It features a unique combination of an amino group and a hydroxyl group on a propanol backbone, along with a difluorophenyl substituent. This compound is known for its potential applications in medicinal chemistry and pharmaceutical development, particularly due to its structural similarity to other biologically active compounds.
The compound is synthesized through various organic chemistry techniques and is cataloged in chemical databases such as PubChem and BenchChem. Its molecular formula is C9H11F2N·HCl, indicating the presence of hydrochloride salt.
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride falls under the category of 1,2-aminoalcohols, which are characterized by having both an amino group and a hydroxyl group attached to adjacent carbon atoms in the molecular structure. This classification is significant due to the diverse biological activities exhibited by amino alcohols.
The synthesis of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require optimization of reaction conditions to enhance yield and purity. Techniques such as high-throughput screening and continuous flow chemistry can be employed to streamline the process.
The molecular structure of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride can be represented as follows:
The compound's structural features include:
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride primarily involves its interaction with biological targets due to its functional groups:
These interactions are essential for the compound's potential efficacy in therapeutic applications.
While specific physical properties such as melting point and boiling point are not extensively documented, general characteristics include:
Key chemical properties include:
Safety data indicate that this compound may pose hazards if not handled properly, classified with signal words indicating danger related to toxicity and irritation.
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride has potential applications in:
Asymmetric hydrogenation represents a cornerstone methodology for synthesizing enantiopure β-amino alcohols, particularly 1-amino-3-(2,4-difluorophenyl)propan-2-ol and structurally related pharmacophores. This approach leverages transition metal catalysts with chiral ligands to achieve high stereoselectivity in the reduction of prochiral enamide precursors. The DuPHOS-Rh catalyst system has demonstrated exceptional efficacy in installing the desired stereochemistry during the hydrogenation of dehydroamino acid derivatives. For instance, hydrogenation of acrylic acid intermediates derived from 2,4-difluorobenzaldehyde using (S,S)-Et-DuPHOS-Rh⁺ consistently delivers (S)-configured products with >98% enantiomeric excess (ee) at hydrogen pressures of 30-60 psi [3]. This stereochemical predictability arises from the catalyst's inherent chirality – [(COD)Rh((S,S)-Et-DuPHOS)]⁺ invariably produces the (S)-enantiomer, while its (R,R)-counterpart generates the (R)-enantiomer with equally high fidelity [3] .
Beyond DuPHOS systems, the Noyori Ru-catalyst (Ru-(S)-BINAP/(1R,2R)-DPEN) facilitates asymmetric hydrogenation of α-amino ketone precursors under basic conditions (65 psi H₂), yielding chiral amino alcohols with high diastereomeric ratios. A notable example includes the reduction of 2-methylcyclohexanone, affording cis-2-methyl-1-cyclohexanol as a 40:1 mixture of cis/trans isomers with 70% ee [3]. Subsequent stereochemical inversion via Mitsunobu reaction enables access to complementary stereoisomers. The mechanistic pathway involves substrate-catalyst coordination through the nitrogen and carbonyl oxygen, positioning the prochiral face for hydride transfer with precise stereocontrol. These methodologies have been successfully adapted for synthesizing the 2,4-difluorophenyl-containing β-amino alcohol scaffold critical to pharmaceuticals like ticagrelor intermediates [1] [6].
Table 1: Performance of Asymmetric Hydrogenation Catalysts for β-Amino Alcohol Synthesis
Catalyst System | Substrate Class | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
(S,S)-Et-DuPHOS-Rh⁺ | Dehydrophenylalanine esters | 30 psi H₂, RT | >98 | 85-95 | Predictable stereochemistry |
Ru-(S)-BINAP/(1R,2R)-DPEN | α-Amino ketones | 65 psi H₂, KOH, 25°C | 70-95 | 75-90 | Broad substrate scope |
Ir-FerroPHOX | β-Enamides | 50-100 psi H₂, MeOH | 95-99 | 80-92 | High activity at low pressure |
The synthesis of enantiopure β-amino alcohols necessitates efficient routes to dehydroamino acid precursors, where Erlenmeyer azlactone synthesis and Horner-Emmons olefination serve as pivotal methods. For 2,4-difluorophenyl derivatives, the Erlenmeyer approach provides a streamlined pathway: 2,4-difluorobenzaldehyde undergoes condensation with N-acetyl glycine in the presence of sodium acetate and acetic anhydride, forming azlactone 7 as a crystalline intermediate. Subsequent ring opening via reflux in acetone/water affords the crucial (Z)-configured acrylic acid derivative 8 [3]. This precursor exhibits optimal geometry for stereoselective hydrogenation, as the DuPHOS-Rh system effectively reduces both (E)- and (Z)-isomers to the same enantiomer with minimal stereochemical variance.
Alternatively, the Horner-Emmons reaction employing diethyl (N-Cbz-amino)methylphosphonate offers enhanced functional group tolerance for structurally complex aldehydes. This phosphonate reagent readily condenses with 2,4-dimethylbenzaldehyde (12) under mild basic conditions (DBU, THF, 0°C to RT), generating N-Cbz-protected amidoacrylate 13 in >85% yield [3]. The phosphonate approach circumvents limitations associated with unreactive aldehydes or sterically congested systems encountered in classical Erlenmeyer protocols. Both methods deliver α,β-unsaturated intermediates poised for asymmetric hydrogenation, though the Horner-Emmons variant provides superior control over N-protecting groups (Cbz vs. Ac), which influences downstream deprotection efficiency en route to the free amino alcohol.
Table 2: Precursor Synthesis via Erlenmeyer vs. Horner-Emmons Methodologies
Method | Reagents/Conditions | Key Intermediate | Yield Range (%) | Critical Application |
---|---|---|---|---|
Erlenmeyer Synthesis | 2,4-F₂C₆H₃CHO, N-acetyl glycine, Ac₂O, NaOAc, 110°C | Azlactone 7 | 70-80 | Access to 2,4-difluoro-substituted precursor |
Horner-Emmons Olefination | ArCHO, (EtO)₂P(O)CH₂NHCbz, DBU, THF, 0°C→RT | Enamide 13 | 85-95 | Synthesis of sterically hindered derivatives |
Post-hydrogenation functionalization completes the synthesis of 1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride. Esterification of the hydrogenated amino acid (e.g., 9) using methanolic HCl, followed by reduction with LiAlH₄ in anhydrous THF, delivers the β-amino alcohol (11) [3]. Careful control of esterification duration is critical, as prolonged exposure cleaves both acetyl and ester groups, enabling a one-pot deprotection-esterification sequence. The hydrochloride salt forms upon treatment with anhydrous HCl in diethyl ether, yielding the target compound as a stable crystalline solid suitable for pharmaceutical formulation.
Corey-Bakshi-Shibata (CBS) reduction provides a complementary, highly enantioselective route to 1-amino-3-(2,4-difluorophenyl)propan-2-ol, circumventing transition-metal catalysts. This method operates through chiral oxazaborolidine-mediated borane delivery to proximal prochiral ketones, offering exceptional stereocontrol. The substrate for CBS reduction – 3-(2,4-difluorophenyl)-2-oxopropylamine – is readily prepared via nucleophilic substitution between epichlorohydrin and 2,4-difluoroaniline, followed by oxidation of the resultant amino alcohol [2] [6].
Optimization studies reveal that (S)-CBS catalyst (5-10 mol%) combined with borane-dimethyl sulfide complex (BH₃·SMe₂) in anhydrous toluene achieves optimal enantioselectivity (98-99% ee) at -20°C to 0°C. The reaction mechanism involves a highly ordered six-membered transition state where the catalyst's boron atom activates the carbonyl, while the nitrogen coordinates with borane, enabling hydride transfer exclusively to the si-face of the ketone when using (S)-CBS [6]. Solvent polarity profoundly influences enantioselectivity: non-polar aromatic solvents (toluene, xylene) outperform ethereal solvents (THF, dioxane) by minimizing catalyst aggregation and enhancing substrate-catalyst association. This method consistently delivers gram-scale quantities of (S)-1-amino-3-(2,4-difluorophenyl)propan-2-ol with <1% of the undesired (R)-enantiomer, as confirmed by chiral HPLC analysis and 19F-NMR spectroscopy of Mosher amide derivatives [2].
Table 3: Optimization of CBS Reduction for 1-Amino-3-(2,4-difluorophenyl)propan-2-ol Synthesis
Parameter | Condition A | Condition B | Optimal Condition | Impact on Performance |
---|---|---|---|---|
Catalyst Loading | 5 mol% (S)-CBS | 10 mol% (S)-CBS | 10 mol% | Higher ee (99% vs 95%) |
Solvent | Tetrahydrofuran (THF) | Dichloromethane | Toluene | Enhanced enantioselectivity (Δee=+15%) |
Temperature | 25°C | -40°C | 0°C | Balanced kinetics and ee (>98%) |
Borane Source | BH₃·THF | Catecholborane | BH₃·SMe₂ | Superior reactivity and handling |
Post-reduction processing involves acidic workup (1M HCl) to quench excess borane and hydrolyze the amine-borane complex, liberating the free amino alcohol. Crystallization as the hydrochloride salt from ethanol/diethyl ether provides analytically pure product with >99.5% chemical purity. The CBS route proves particularly valuable for synthesizing isotopically labeled derivatives (e.g., CD₃, CHD₂) by employing deuterated borane reagents, which are crucial for metabolic studies of pharmaceutical agents incorporating this chiral building block [4] [6]. This methodology exemplifies how organocatalytic approaches complement transition-metal-catalyzed routes in manufacturing enantiopure β-amino alcohols for drug development pipelines.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0